4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPCTRPHCUDOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a diazepane derivative reacts with a quinoline precursor under controlled conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully hydrogenated quinoline compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has shown promise against various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC).
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative effects of quinoline-based compounds on the NCI-60 cell line panel. The results indicated that certain derivatives exhibited significant growth inhibition across multiple cancer types, with some achieving growth inhibition percentages below −90% in specific cell lines such as:
- Melanoma : LOX IMVI, SK-MEL-5
- Colon Cancer : HCT-15
- Breast Cancer : MDA-MB-435
These findings suggest that modifications to the molecular structure can enhance anticancer activity, making 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline a candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known for their ability to combat various pathogens.
Case Study: Antiprotozoal Agents
Research into novel antiprotozoal agents has identified compounds similar to this compound as having significant activity against protozoan diseases such as malaria and leishmaniasis. The structure of these compounds allows them to interfere with protozoan metabolism effectively .
Comparative Data Table
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by its heterocyclic substituents and fluorinated groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Challenges and Limitations
- Discontinuation : The target compound’s discontinued status (CymitQuimica) may reflect synthetic complexity or instability, whereas triazole and difluoromethyl analogs remain viable .
- Activity Gaps : Unlike triazole hybrids with proven antiviral activity, the diazepane analog lacks published bioactivity data, highlighting a need for further research.
Biological Activity
4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family. Its unique structure features a diazepane ring, a fluorine atom, and a trifluoromethyl group, which contribute to its distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Structure
- IUPAC Name : this compound
- Molecular Formula : C15H15F4N3
- CAS Number : 541539-67-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution where a diazepane derivative reacts with a quinoline precursor. Common reagents include potassium carbonate and dimethylformamide (DMF) under controlled conditions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The precise mechanisms are still under investigation but suggest potential pathways for therapeutic intervention in cancer and other diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. For instance:
- Zebrafish Model : In a study evaluating quinoline-derived compounds, several were identified as potent growth inhibitors in zebrafish embryos. The research indicated that these compounds could induce apoptosis in cancer cells .
Case Studies
- Zebrafish Embryo Model : Quinoline derivatives were tested for toxicity and anticancer activity. Compounds derived from this class exhibited significant inhibition of growth in embryos and were linked to increased cell death through apoptotic pathways .
- Antimalarial Activity : Other studies have explored the antimalarial properties of related compounds, establishing structure-activity relationships that could inform future drug development strategies .
Similar Compounds
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| 4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline | Diazepane ring; trifluoromethyl group | Anticancer |
| 6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline | Piperazine ring; trifluoromethyl group | Antibacterial |
| 6-Fluoro-4-(piperazin-1-yl)-2-(trifluoromethyl)quinoline | Piperazine ring; fluorine atom | Antiviral |
Unique Properties
The presence of both a diazepane ring and a trifluoromethyl group in this compound enhances its reactivity and potential applications compared to similar compounds. The fluorine atom increases lipophilicity, potentially improving bioavailability and efficacy in biological systems .
Q & A
Q. What are the key synthetic strategies for introducing the 1,4-diazepane ring into the quinoline scaffold?
The 1,4-diazepane moiety can be introduced via nucleophilic substitution or condensation reactions. For example, reacting a halogenated quinoline precursor (e.g., 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline) with 1,4-diazepane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C facilitates ring substitution . Alternative methods include using aldehydes or ketones in condensation reactions to form fused diazepine rings, as demonstrated in the synthesis of pyrazoloquinolines .
Q. How can researchers characterize the structural integrity of this compound?
Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group presence (δ ~ -60 to -65 ppm) and ¹H/¹³C NMR for diazepane ring protons (e.g., methylene groups at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolve conformational details, such as the planarity of the quinoline core and substituent orientation (e.g., antituberculosis quinoline derivatives were structurally validated this way) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₄F₄N₃, theoretical ~316.10 g/mol).
Q. What are the primary biological targets or activities associated with this compound?
Quinoline derivatives with fluorinated and heterocyclic substituents are explored for antimicrobial and anticancer applications. For instance, 4-(1-adamantyl)quinoline analogs exhibit antituberculosis activity by inhibiting mycobacterial enzymes . The trifluoromethyl group enhances lipophilicity and target binding, while the diazepane ring may modulate pharmacokinetics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the diazepane-substituted quinoline?
- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, as seen in pyridine derivatization .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilicity of 1,4-diazepane .
- Temperature Control : Lower temperatures (50–70°C) reduce side reactions during ring closure .
- Purification : Gradient column chromatography (hexane/EtOAc) isolates the product from byproducts like unreacted diazepane .
Q. What strategies address poor aqueous solubility in fluorinated quinolines for in vitro assays?
- Prodrug Design : Introduce phosphate or glycoside groups at the 4-position to enhance hydrophilicity .
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for cell-based studies .
- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability, as demonstrated with similar trifluoromethylquinolines .
Q. How do structural modifications (e.g., substituent position) affect biological activity?
- Trifluoromethyl Position : Moving the -CF₃ group from C2 to C6 (e.g., 6-CF₃ analogs) reduces steric hindrance, improving enzyme inhibition .
- Diazepane Ring Size : Replacing 1,4-diazepane with smaller rings (e.g., piperazine) decreases conformational flexibility, impacting target binding .
- Fluorine Substitution : 6-Fluoro vs. 8-Fluoro isomers show divergent activity profiles in antimicrobial assays .
Q. What advanced spectroscopic methods resolve electronic effects of the trifluoromethyl group?
- ¹⁹F-¹H HOESY NMR : Maps spatial proximity between -CF₃ and proton-rich regions (e.g., diazepane methylenes) .
- Time-Dependent DFT Calculations : Predict UV-Vis absorption bands (e.g., λmax ~300 nm for quinoline π→π* transitions) .
- EPR Spectroscopy : Detects radical intermediates in photodegradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
